2,5-Bis[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl methyl ether
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Overview
Description
2,5-Bis[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl methyl ether is a complex organic compound that features benzothiazole groups. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 2,5-Bis[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl methyl ether can be achieved through various synthetic routes. One common method involves the Knoevenagel condensation reaction, where 4-hydroxycoumarin, substituted aldehydes, and 2-mercapto benzothiazole are reacted in the presence of a catalyst such as L-proline . This reaction is typically carried out under mild conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
2,5-Bis[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl methyl ether undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzothiazole groups can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
This compound has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It has been studied for its potential anticonvulsant activity, showing good binding properties with epilepsy molecular targets such as GABA (A) alpha-1, glutamate, and GABA (A) delta receptors . Additionally, it has been explored for its anti-tubercular properties, with studies indicating its effectiveness against Mycobacterium tuberculosis .
Mechanism of Action
The mechanism of action of 2,5-Bis[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl methyl ether involves its interaction with specific molecular targets. For instance, its anticonvulsant activity is attributed to its binding with GABA (A) receptors, which play a crucial role in inhibitory neurotransmission in the central nervous system . The compound’s anti-tubercular activity is linked to its ability to inhibit key enzymes involved in the biosynthesis of the bacterial cell wall .
Comparison with Similar Compounds
Similar compounds to 2,5-Bis[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl methyl ether include other benzothiazole derivatives such as:
- 2-(1,3-Benzothiazol-2-ylthio)succinic acid
- 2-(1,3-Benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide
These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique combination of benzothiazole groups and methoxyphenyl methyl ether in this compound contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C24H20N2O2S4 |
---|---|
Molecular Weight |
496.7 g/mol |
IUPAC Name |
2-[[4-(1,3-benzothiazol-2-ylsulfanylmethyl)-2,5-dimethoxyphenyl]methylsulfanyl]-1,3-benzothiazole |
InChI |
InChI=1S/C24H20N2O2S4/c1-27-19-11-16(14-30-24-26-18-8-4-6-10-22(18)32-24)20(28-2)12-15(19)13-29-23-25-17-7-3-5-9-21(17)31-23/h3-12H,13-14H2,1-2H3 |
InChI Key |
OPMUBTIIVKJYPM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1CSC2=NC3=CC=CC=C3S2)OC)CSC4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
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